2,1-Benzisoxazol, 5-Methyl-

Übersicht

Beschreibung

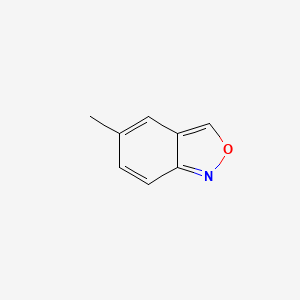

5-Methyl-2,1-benzoxazole is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by a benzene ring fused to an isoxazole ring, with a methyl group attached to the fifth position of the isoxazole ring.

Wissenschaftliche Forschungsanwendungen

In medicinal chemistry, benzisoxazole derivatives have shown promising activities as anticancer, antimicrobial, and anti-inflammatory agents . The compound has also been investigated for its potential use as a starting material for the synthesis of heterocyclic compounds such as acridines, quinolines, and quinazolines .

Wirkmechanismus

Target of Action

The primary targets of the compound “2,1-Benzisoxazole, 5-methyl-” are two enzymes: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes are implicated in metabolic pathways involving 4-hydroxybenzoate .

Mode of Action

The interaction of “2,1-Benzisoxazole, 5-methyl-” with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic pathways they are involved in .

Biochemical Pathways

The affected pathways involve 4-hydroxybenzoate . The disruption of these pathways by “2,1-Benzisoxazole, 5-methyl-” leads to downstream effects that include the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound has antibiotic activity against multi-drug resistant acinetobacter baumannii, suggesting that it can reach its targets in the bacterial cells .

Result of Action

The molecular and cellular effects of the action of “2,1-Benzisoxazole, 5-methyl-” include the inhibition of bacterial growth . This is due to the disruption of the metabolic pathways involving 4-hydroxybenzoate, which are crucial for the survival and proliferation of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “2,1-Benzisoxazole, 5-methyl-”. For example, the presence of 4-hydroxybenzoate in the environment can reverse the antibacterial effects of “2,1-Benzisoxazole, 5-methyl-” in A. baumannii . This suggests that the availability of substrates in the environment can affect the efficacy of the compound.

Biochemische Analyse

Biochemical Properties

2,1-Benzisoxazole, 5-methyl- plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are crucial for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has been shown to inhibit both MAO-A and MAO-B isoforms, with a higher specificity for MAO-B . This inhibition leads to increased levels of neurotransmitters, which can be beneficial in the treatment of neuropsychiatric and neurodegenerative disorders .

Cellular Effects

2,1-Benzisoxazole, 5-methyl- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of MAO enzymes results in altered neurotransmitter levels, which can impact neuronal cell function and signaling pathways . Additionally, it has shown potential in modulating the activity of other enzymes and proteins involved in cellular metabolism, further influencing cellular processes .

Molecular Mechanism

The molecular mechanism of 2,1-Benzisoxazole, 5-methyl- involves its interaction with MAO enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its therapeutic effects in neuropsychiatric and neurodegenerative disorders. Furthermore, the compound may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1-Benzisoxazole, 5-methyl- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained inhibition of MAO activity and consistent effects on neurotransmitter levels, suggesting its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of 2,1-Benzisoxazole, 5-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO activity without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2,1-Benzisoxazole, 5-methyl- is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes acetylation and reduction to form various metabolites . These metabolic processes can affect the compound’s efficacy and safety profile, making it essential to understand its metabolic pathways for effective therapeutic use .

Transport and Distribution

The transport and distribution of 2,1-Benzisoxazole, 5-methyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of 2,1-Benzisoxazole, 5-methyl- is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with MAO enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,1-benzoxazole typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the reductive cyclization of ortho-nitrobenzaldehydes to form the C–O bond of the isoxazole ring . Another approach involves the formation of the N–O bond, as well as the simultaneous formation of the C–O and N–O bonds . The use of ortho-substituted aryl azides, anilines, nitroso- and nitrobenzenes as starting compounds has also been reported .

Industrial Production Methods: Industrial production of 5-Methyl-2,1-benzoxazole often employs catalytic processes to enhance yield and efficiency. Iron (II) bromide catalyzes the transformation of aryl and vinyl azides with ketone or methyl oxime substituents into 2,1-benzisoxazoles . This method tolerates various functional groups and facilitates access to a range of benzisoxazoles .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-2,1-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in gold-catalyzed reactions with propiolates and ynamides, leading to the formation of different products depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of 5-Methyl-2,1-benzoxazole include gold catalysts, iron (II) bromide, and various bases such as t-BuOK and DBU . Reaction conditions often involve photolysis, thermolysis, and coordination with metal ions to facilitate the formation of the isoxazole ring .

Major Products Formed: The major products formed from the reactions of 5-Methyl-2,1-benzoxazole include 7-acylindolyl derivatives and quinolone oxides . These products are formed through the cleavage of the N–O bond and subsequent cyclization reactions .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-2,1-benzoxazole can be compared with other benzisoxazole derivatives, such as 2,1-Benzisoxazol-3(1H)-ones and 3-aryl-2,1-benzisoxazoles . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2,1-Benzisoxazol-3(1H)-ones are known for their antibiotic and cytotoxic activities, while 3-aryl-2,1-benzisoxazoles are key intermediates in the synthesis of psychoactive drugs . The unique methyl group at the fifth position of 5-Methyl-2,1-benzoxazole contributes to its distinct chemical properties and biological activities.

Biologische Aktivität

5-Methyl-2,1-benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, pharmacological properties, and relevant research findings.

5-Methyl-2,1-benzoxazole exhibits a range of chemical reactivity, including oxidation, reduction, and substitution reactions. It primarily targets two key enzymes: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase , leading to the inhibition of bacterial growth, particularly against multi-drug resistant strains such as Acinetobacter baumannii .

Enzymatic Inhibition

The compound acts as an inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. Its higher specificity for MAO-B is significant as it modulates neurotransmitter levels such as dopamine and serotonin, impacting neuronal function . The molecular mechanism involves binding to the active site of MAO enzymes, preventing the breakdown of neurotransmitters, which can have implications for treating neurodegenerative disorders.

Pharmacokinetics and Metabolism

5-Methyl-2,1-benzoxazole is metabolized primarily in the liver through acetylation and reduction processes. It shows the ability to cross the blood-brain barrier, allowing it to exert effects on the central nervous system . The compound's stability under various conditions has been documented, indicating its potential for long-term therapeutic applications .

Antimicrobial Properties

Research indicates that 5-Methyl-2,1-benzoxazole possesses significant antimicrobial activity. A study demonstrated its effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 μg/mL against Candida species . Other studies have highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has shown promising results in cytotoxic assays against several cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells. Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent .

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Yildiz et al. (2014) | Synthesized novel benzoxazole derivatives | Antimycobacterial activity comparable to isoniazid |

| Klimesova et al. (2014) | Evaluated antimycobacterial activity | Effective against multidrug-resistant Mycobacterium tuberculosis |

| Bernard et al. (2020) | Investigated cytotoxic effects | Significant cytotoxicity in multiple cancer cell lines |

Eigenschaften

IUPAC Name |

5-methyl-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLLPELLMYEETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.